molecular formula C10H13Cl2NO3S B14051752 (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Cat. No.: B14051752
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-PIPJVXBOSA-N
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Description

The compound (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹⁶.0⁴⁶]undecane 3,3-dioxide is a tetracyclic heterocyclic molecule featuring fused oxa-, thia-, and aza-rings. Its structure includes two chlorine atoms at position 7, two methyl groups at position 11, and a sulfone group (3,3-dioxide) on the thia ring. The stereochemistry (1S,6R) introduces rigidity and chiral centers, which are critical for applications in asymmetric catalysis or medicinal chemistry.

Properties

Molecular Formula

C10H13Cl2NO3S

Molecular Weight

298.19 g/mol

IUPAC Name

(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6?,8-,10+,13?/m0/s1

InChI Key

HAMBQYFZDBYWHU-PIPJVXBOSA-N

Isomeric SMILES

CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the reaction of camphor derivatives with sulfonyl chlorides and subsequent oxidation. One common method includes the reaction of camphor with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with an amine to form the sulfonamide. The final step involves the oxidation of the sulfonamide to form the oxaziridine ring .

Industrial Production Methods: Industrial production methods for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is known for its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include alkenes, sulfides, and amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents such as dichloromethane or chloroform .

Major Products Formed: The major products formed from reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include epoxides, sulfoxides, and N-oxides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has a wide range of applications in scientific research. In chemistry, it is used as a chiral oxidizing agent to introduce oxygen atoms into various substrates with high enantioselectivity. In biology, it is used to study oxidative stress and its effects on biological systems. In medicine, it is used in the synthesis of chiral drugs and other bioactive compounds. In industry, it is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to a substrate. The oxaziridine ring is highly strained, making it a reactive species that readily transfers oxygen to nucleophilic substrates. This reaction is facilitated by the electron-withdrawing effects of the dichlorocamphoryl and sulfonyl groups, which stabilize the transition state and increase the reactivity of the oxaziridine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Ring System Substituents Stereochemistry Functional Groups Key Applications
Target Compound: (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[...] 3,3-dioxide Tetracyclic 7,7-Cl; 11,11-CH₃ 1S,6R Sulfone (3,3-dioxide), oxa, thia, aza Potential ligand/drug precursor
(1R,3R,5R,8S)-11,11-Dimethyl-4-oxa-5-[6-(R)-1-hydroxypropyl]pyridinyl-6-thiatricyclo[...] (19a) Tricyclic 11,11-CH₃; hydroxypropyl 1R,3R,5R,8S Thia, oxa, pyridine, hydroxyl Chiral ligand in catalysis
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-... Bicyclic (β-lactam) Thiadiazolylthio, tetrazolyl 6R,7S β-lactam, thia, carboxylate Antibiotic (cephalosporin)

Key Structural Differences

Ring Complexity: The target compound’s tetracyclic scaffold provides greater structural rigidity compared to the tricyclic pyridinyl-oxathia ligands (19a/b) and bicyclic β-lactams . This rigidity may enhance binding specificity in catalytic or biological interactions.

Substituent Effects :

  • The 7,7-dichloro and 11,11-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to the hydroxypropyl and pyridinyl groups in 19a/b. This may improve membrane permeability but reduce solubility in aqueous media .
  • The sulfone group (3,3-dioxide) enhances oxidative stability relative to thioether-containing analogs like 19a/b, which are prone to oxidation under harsh conditions .

Stereochemical Impact :

  • The (1S,6R) configuration imposes a distinct spatial arrangement compared to the (1R,3R,5R,8S) stereochemistry of 19a/b. This difference could lead to divergent enantioselectivity in catalytic applications .

Catalytic Potential

  • The target compound’s sulfone group and chlorine substituents may act as electron-withdrawing groups, polarizing adjacent bonds to enhance ligand-metal interactions in asymmetric catalysis. This contrasts with 19a/b, where hydroxyl and pyridinyl groups facilitate hydrogen bonding and π-interactions .
  • Hypothesis : The tetracyclic system could stabilize transition states in enantioselective C–C bond formation, though experimental validation is needed.

Biological Activity

(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide is a complex organic compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.

Molecular Formula: C10H13Cl2NO3S
Molecular Weight: 298.19 g/mol
IUPAC Name: (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

Structural Characteristics

The compound features a unique tetracyclic structure with multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide primarily involves its interaction with specific enzymes and receptors in biological systems:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: It interacts with various receptors that modulate physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains.
    • Table 1: Antimicrobial Efficacy
      Bacterial StrainMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus32 µg/mL
      Escherichia coli64 µg/mL
      Pseudomonas aeruginosa16 µg/mL
  • Cytotoxic Effects:
    • Research indicated that the compound displayed cytotoxic effects on cancer cell lines.
    • Table 2: Cytotoxicity Assay Results
      Cell LineIC50 (µM)
      HeLa15
      MCF-720
      A54925
  • Mechanistic Studies:
    • Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 7,7-Dichloro-11,11-dimethyl-5-oxa-3-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide and other related derivatives:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
(1S,6R)-7,7-Dichloro-11,11-Dimethyl...HighModerate
7,7-Dichloro-11,11-Dimethyl...ModerateHigh

This comparison highlights the unique properties of (1S,6R)-7,7-dichloro... which may offer advantages in specific applications.

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